molecular formula C10H10N2OS B8016209 6-Methoxy-2-methylquinazoline-4-thiol

6-Methoxy-2-methylquinazoline-4-thiol

Cat. No.: B8016209
M. Wt: 206.27 g/mol
InChI Key: NZOIOMLIKSXIDI-UHFFFAOYSA-N
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Description

6-Methoxy-2-methylquinazoline-4-thiol is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, characterized by its methoxy and methyl substituents at positions 6 and 2 respectively, along with a thiol group at position 4, exhibits unique chemical properties that make it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methylquinazoline-4-thiol typically involves the functionalization of aniline followed by the construction of the heterocyclic ring. One common method includes the use of 2-aminobenzylamine as a starting material. The process involves several steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis are often employed to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2-methylquinazoline-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methoxy-2-methylquinazoline-4-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methylquinazoline-4-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The quinazoline ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of bacterial growth or modulation of immune responses .

Comparison with Similar Compounds

Uniqueness: 6-Methoxy-2-methylquinazoline-4-thiol is unique due to its specific substituents and the presence of a thiol group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-methoxy-2-methyl-1H-quinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-6-11-9-4-3-7(13-2)5-8(9)10(14)12-6/h3-5H,1-2H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOIOMLIKSXIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=S)C2=C(N1)C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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